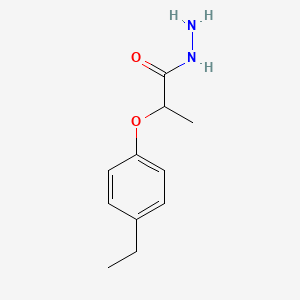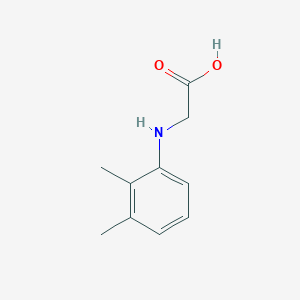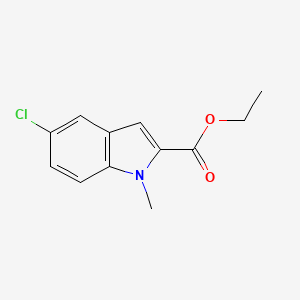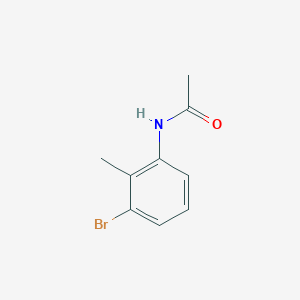
2-(4-Ethylphenoxy)propanohydrazide
説明
“2-(4-Ethylphenoxy)propanohydrazide” is a chemical compound with the molecular formula C11H16N2O2 . It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of “2-(4-Ethylphenoxy)propanohydrazide” consists of 11 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis
“2-(4-Ethylphenoxy)propanohydrazide” has a molecular weight of 208.26 . More detailed physical and chemical properties were not available in the sources I found.科学的研究の応用
Nonlinear Optical Properties and Material Science
One study discusses the synthesis and characterization of hydrazones including N′-{(1E)-[4-(dimethylamino)phenyl]methylene}-2-(4-ethylphenoxy) acetohydrazide. This compound, along with others, was investigated for third-order nonlinear optical properties using z-scan techniques. The results indicated potential applications in optical devices such as limiters and switches due to their optical power limiting behavior at specific wavelengths (Naseema et al., 2010).
Antimicrobial Activity
Research involving derivatives of acetohydrazide has demonstrated promising antimicrobial properties. For example, a study explored the synthesis, characterization, and antimicrobial evaluation of novel imines and thiazolidinones derived from 2-(4-chloro-3-methylphenoxy)acetohydrazide. These compounds showcased effective antibacterial and antifungal activities, indicating their potential in developing new antimicrobial agents (Fuloria et al., 2009).
Catalytic Applications
In the realm of catalysis, a study described the use of poly(3,4-ethylenedioxythiophene) to immobilize both a metal particle catalyst and the reagent, (cyano-)borohydride. This innovative polymer-supported system demonstrated catalytic activity in the hydrogenation of nitrophenol and electro-oxidation of methanol, formic acid, and borohydride, highlighting a new avenue for catalytic reaction applications (Sivakumar & Phani, 2011).
Safety And Hazards
The safety data sheet for “2-(4-Ethylphenoxy)propanohydrazide” indicates that it is for research and development purposes only . It is classified as non-hazardous for shipment .
Relevant Papers One paper discusses the synthesis and antimicrobial properties of new acylthiourea derivatives, including "2-(4-Ethylphenoxy)propanohydrazide" . These compounds were found to be active at low concentrations against various bacterial and fungal strains. Another paper discusses the use of a similar compound, “2-(4-Bromophenoxy)propanohydrazide”, as an intermediate for the synthesis of heterocyclic compounds .
特性
IUPAC Name |
2-(4-ethylphenoxy)propanehydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-3-9-4-6-10(7-5-9)15-8(2)11(14)13-12/h4-8H,3,12H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWOLWSDGPSFVOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC(C)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40395043 | |
| Record name | 2-(4-ethylphenoxy)propanohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Ethylphenoxy)propanohydrazide | |
CAS RN |
669705-42-4 | |
| Record name | 2-(4-ethylphenoxy)propanohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[2-butoxy-4,5-dihydroxy-6-(hydroxymethyl)-3-oxanyl]acetamide](/img/structure/B1609008.png)




![[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]acetonitrile](/img/structure/B1609016.png)


![N-[(Cyclohexylamino)carbonyl]glycine](/img/structure/B1609025.png)



